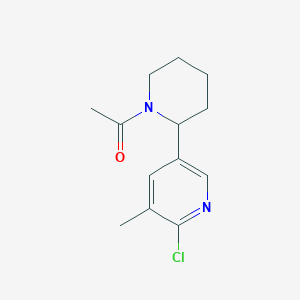
1-(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-クロロ-5-メチルピリジン-3-イル)ピペリジン-1-イル)エタノンは、複素環式化合物のクラスに属する化学化合物です。これは、クロロ原子とメチル基で置換されたピリジン環を特徴とし、エタノン結合を介してピペリジン環に接続されています。
準備方法
合成ルートと反応条件
1-(2-(6-クロロ-5-メチルピリジン-3-イル)ピペリジン-1-イル)エタノンの合成は、通常、以下の手順を含みます。
出発原料: 合成は、6-クロロ-5-メチルピリジンとピペリジンから始まります。
中間体の形成: 6-クロロ-5-メチルピリジンは、適切な試薬と反応させてエタノン基を導入します。
カップリング反応: 次に、中間体は適切な条件下でピペリジンとカップリングして最終生成物を形成します。
工業的製造方法
この化合物の工業的製造には、高収率と純度を確保するために最適化された反応条件が含まれる場合があります。これには、温度、圧力、および反応を促進する触媒の使用の制御が含まれます。
化学反応の分析
反応の種類
1-(2-(6-クロロ-5-メチルピリジン-3-イル)ピペリジン-1-イル)エタノンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するために酸化することができます。
還元: 還元反応は、エタノン基を他の官能基に変えることができます。
置換: ピリジン環のクロロ原子は、他の基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 求核置換反応は、メタノールナトリウム(NaOMe)またはtert-ブトキシドカリウム(KOtBu)などの試薬を使用して実行できます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される可能性があり、置換反応によりさまざまな官能基を導入することができます。
4. 科学研究への応用
1-(2-(6-クロロ-5-メチルピリジン-3-イル)ピペリジン-1-イル)エタノンは、いくつかの科学研究に応用されています。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害と受容体結合に関する研究に使用できます。
産業: これは、ポリマーやコーティングなど、特定の特性を持つ材料の製造に使用される場合があります。
科学的研究の応用
1-(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
1-(2-(6-クロロ-5-メチルピリジン-3-イル)ピペリジン-1-イル)エタノンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物はこれらの標的に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらします。関与する具体的な経路は、酵素阻害や受容体拮抗作用など、その使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
1-(2-クロロ-5-メチルピリジン-3-イル)エタノン: 類似の構造ですが、ピペリジン環がありません。
1-(6-(4-クロロフェニル)-2-メチルピリジン-3-イル)エタノン: ピペリジン環の代わりにクロロフェニル基が含まれています。
1-(2-クロロ-5-フルオロピリジン-3-イル)エタノン: メチル基の代わりにフッ素原子で置換されています。
ユニークさ
1-(2-(6-クロロ-5-メチルピリジン-3-イル)ピペリジン-1-イル)エタノンは、ピペリジン環とエタノン結合の両方の存在により、特定の化学的および生物学的特性が付与されているため、ユニークです。これらの特徴の組み合わせにより、研究や産業におけるさまざまなアプリケーションにとって貴重な化合物となっています。
特性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC名 |
1-[2-(6-chloro-5-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17ClN2O/c1-9-7-11(8-15-13(9)14)12-5-3-4-6-16(12)10(2)17/h7-8,12H,3-6H2,1-2H3 |
InChIキー |
BZRFXXFCPLGTCU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1Cl)C2CCCCN2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



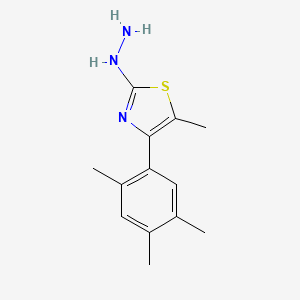

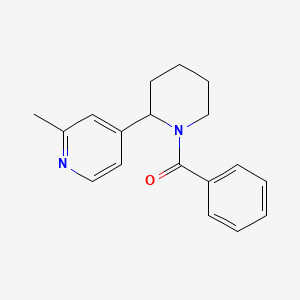

![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)
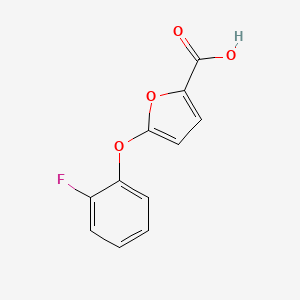

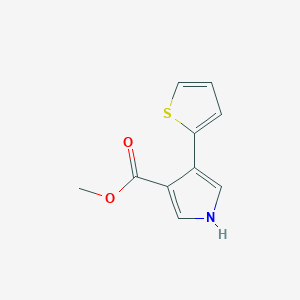
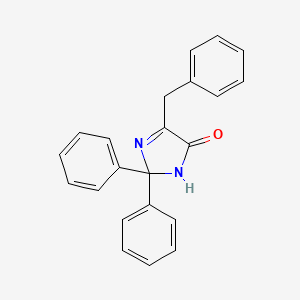
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
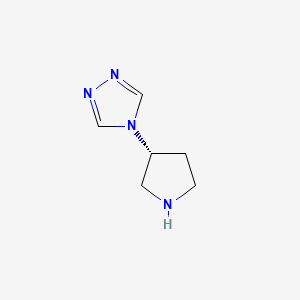
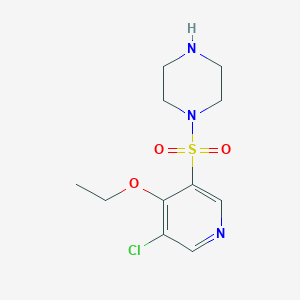
![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
